molecular formula C16H20BNO2 B6164545 2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2223031-64-7

2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B6164545
CAS No.: 2223031-64-7
M. Wt: 269.1
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Description

2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a cyclopropyl group and a boronic ester functional group, making it useful in various organic synthesis applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

  • Boronic Acid Formation: : The starting material, cyclopropylbenzonitrile, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C).

  • Cross-Coupling Reaction: : The boronic acid intermediate is then subjected to a cross-coupling reaction with a halide, such as bromobenzene, using a palladium catalyst and a base like potassium phosphate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

  • Reagents: : Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, halides, and bases (e.g., potassium phosphate).

  • Conditions: : Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) and may require solvents like toluene or dioxane.

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: : Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: : Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: : Utilized in the synthesis of drug candidates and intermediates for medicinal chemistry.

  • Industry: : Applied in the production of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

2-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is unique due to its cyclopropyl group, which imparts steric hindrance and influences its reactivity. Similar compounds include:

  • 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

These compounds share the boronic ester functional group but differ in their aromatic rings and substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

2223031-64-7

Molecular Formula

C16H20BNO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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